Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in synthetic organic chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple steps, starting with the protection of the piperidine ring using tert-butyldimethylsilyl chloride (TBDMSCl) followed by subsequent reactions to introduce the tert-butyl and carboxylate groups. The reaction conditions often require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its protective groups and reactive sites make it valuable in multi-step synthesis pathways.
Biology: Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can be used in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, where the compound's reactivity and stability can be harnessed to create novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The protective silyl group and the reactive carboxylate moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)propanoate
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)butanoate
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)pentanoate
Uniqueness: Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate stands out due to its piperidine ring, which provides additional structural complexity and reactivity compared to its simpler analogs. This structural feature allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIAHUXNIKHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112713 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-35-7 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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